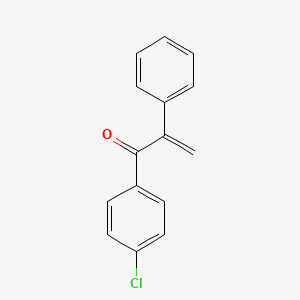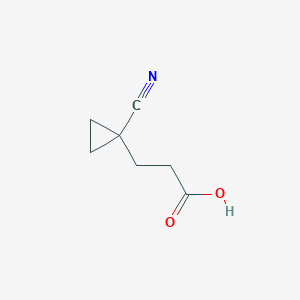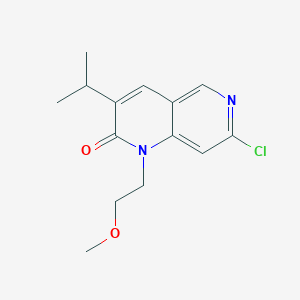
9-(Chlorodisulfanyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Chlorodisulfanyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodisulfanyl)anthracene typically involves the chlorination of 9-anthracenethiol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorodisulfanyl group can yield 9-anthracenethiol.
Substitution: The chlorodisulfanyl group can be substituted by other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Anthracenethiol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9-(Chlorodisulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用機序
The mechanism of action of 9-(Chlorodisulfanyl)anthracene and its derivatives often involves interactions with cellular components at the molecular level. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorodisulfanyl group can also undergo redox reactions, generating reactive intermediates that can further interact with biomolecules.
類似化合物との比較
9-Anthracenethiol: Lacks the chlorodisulfanyl group but shares similar core structure and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms at the 9th and 10th positions, offering different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and uses.
Uniqueness: 9-(Chlorodisulfanyl)anthracene is unique due to the presence of the chlorodisulfanyl group, which imparts distinct reactivity and potential applications. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
特性
CAS番号 |
51134-91-9 |
|---|---|
分子式 |
C14H9ClS2 |
分子量 |
276.8 g/mol |
IUPAC名 |
anthracen-9-ylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
InChIキー |
AUWNHCIAXVCDRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















